molecular formula C8H7N3O B14314160 2-Azido-3-methylbenzaldehyde CAS No. 113302-67-3

2-Azido-3-methylbenzaldehyde

Cat. No.: B14314160
CAS No.: 113302-67-3
M. Wt: 161.16 g/mol
InChI Key: JXLXOOGBLHLSIS-UHFFFAOYSA-N
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Description

2-Azido-3-methylbenzaldehyde is an organic compound characterized by the presence of an azide group (-N₃) attached to a benzaldehyde structure with a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-3-methylbenzaldehyde typically involves the azidation of 3-methylbenzaldehyde. One common method is the nucleophilic substitution reaction where sodium azide (NaN₃) is used as the azide source. The reaction is often carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) under mild conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous-flow techniques to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 2-Azido-3-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Sodium Azide (NaN₃): Used for azidation reactions.

    Lithium Aluminum Hydride (LiAlH₄): Used for reduction to amines.

    Palladium on Carbon (Pd/C): Catalyst for hydrogenation reactions.

    Dimethyl Sulfoxide (DMSO): Solvent for nucleophilic substitution reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Azido-3-methylbenzaldehyde primarily involves its reactivity as an azide compound. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions are facilitated by the electron-withdrawing nature of the azide group, which makes the compound highly reactive towards nucleophiles and reducing agents .

Comparison with Similar Compounds

Uniqueness: 2-Azido-3-methylbenzaldehyde is unique due to the presence of both an azide group and a formyl group on the benzene ring, which imparts distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

113302-67-3

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

2-azido-3-methylbenzaldehyde

InChI

InChI=1S/C8H7N3O/c1-6-3-2-4-7(5-12)8(6)10-11-9/h2-5H,1H3

InChI Key

JXLXOOGBLHLSIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C=O)N=[N+]=[N-]

Origin of Product

United States

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